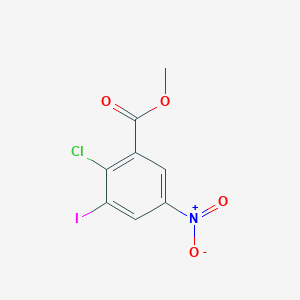

Methyl 2-chloro-3-iodo-5-nitrobenzoate

Description

Methyl 2-chloro-3-iodo-5-nitrobenzoate (C₈H₅ClINO₄) is a substituted benzoate ester featuring chlorine (Cl), iodine (I), and nitro (NO₂) groups at positions 2, 3, and 5 of the aromatic ring, respectively. Its molecular weight is 340.90 g/mol, and it exhibits a complex electronic and steric profile due to the interplay of electron-withdrawing substituents and the bulky iodine atom .

Properties

IUPAC Name |

methyl 2-chloro-3-iodo-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClINO4/c1-15-8(12)5-2-4(11(13)14)3-6(10)7(5)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLAEKLSJLBNEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClINO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-3-iodo-5-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl 2-chlorobenzoate to introduce the nitro group, followed by iodination to add the iodine atom at the desired position. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and iodine with a suitable oxidizing agent for iodination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that can be easily recycled would also be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-iodo-5-nitrobenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro and iodo groups can be substituted by nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions due to the presence of the iodo group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Coupling Reactions: Palladium catalysts with boronic acids or esters in the presence of a base like potassium carbonate.

Major Products Formed

Nucleophilic Substitution: Substituted benzoates depending on the nucleophile used.

Reduction: Methyl 2-chloro-3-iodo-5-aminobenzoate.

Coupling Reactions: Biaryl compounds with various functional groups depending on the boronic acid used.

Scientific Research Applications

Methyl 2-chloro-3-iodo-5-nitrobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of biologically active compounds.

Medicine: Investigated for its potential in drug development due to its unique functional groups.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-chloro-3-iodo-5-nitrobenzoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the electron-withdrawing nitro group increases the electrophilicity of the carbon atoms bearing the chloro and iodo groups, facilitating the substitution process. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group .

Comparison with Similar Compounds

Key Features of Methyl 2-Chloro-3-Iodo-5-Nitrobenzoate

- Molecular Formula: C₈H₅ClINO₄

- Molecular Weight : 340.90 g/mol

- Substituents: 2-Cl, 3-I, 5-NO₂

- SMILES : COC(=O)C1=C(C(=CC(=C1)N+[O-])I)Cl

- Predicted CCS :

| Adduct | CCS (Ų) |

|---|---|

| [M+H]⁺ | 156.8 |

| [M+Na]⁺ | 163.1 |

| [M-H]⁻ | 152.9 |

Data sourced from ion mobility spectrometry predictions .

Comparison with Positional Isomers

Methyl 2-Chloro-5-Nitrobenzoate (C₈H₆ClNO₄)

- Molecular Weight : 215.59 g/mol

- Substituents: 2-Cl, 5-NO₂

- Key Differences : Lacks the iodine atom at position 3, resulting in reduced steric bulk and lower molecular weight. This compound is a precursor in synthesizing agrochemicals and pharmaceuticals due to its reactive nitro and chloro groups .

Methyl 3-Chloro-5-Nitrobenzoate (C₈H₅ClNO₄)

- Molecular Weight : ~214.55 g/mol

- Substituents: 3-Cl, 5-NO₂

- This isomer is used in coordination chemistry and ligand synthesis .

Comparison Based on Halogen Substitution

Chlorine vs. Iodo Substitution

- Steric Impact : The iodine atom in the target compound introduces significant steric hindrance, which may slow nucleophilic aromatic substitution compared to chlorine-containing analogues .

Bromine Variants

- Brominated analogues are common in medicinal chemistry due to balanced reactivity and stability .

Biological Activity

Methyl 2-chloro-3-iodo-5-nitrobenzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a benzoate ester functional group with chlorine, iodine, and nitro substituents. The presence of these halogen atoms significantly influences its reactivity and biological interactions. The structural formula can be represented as:

Synthesis

The synthesis of this compound typically involves the nitration of methyl 2-chloro-3-iodobenzoate followed by esterification processes. The synthetic pathway often includes:

- Nitration : Introduction of the nitro group at the 5-position.

- Esterification : Formation of the methyl ester from benzoic acid derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) that suggest potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Activity

Preliminary studies have explored the compound's anticancer properties. In vitro assays demonstrated that this compound inhibited the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction through caspase activation.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HT-29 (Colon) | 20 |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to inflammation and cancer cell survival.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound increases ROS levels in cells, leading to oxidative stress and subsequent cell death.

- DNA Interaction : There is evidence that it can intercalate into DNA, disrupting replication processes in rapidly dividing cells.

Case Studies

- Antibacterial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported on the efficacy of various nitro-substituted benzoates, including this compound, showcasing its superior activity compared to other derivatives .

- Cancer Research : In a recent investigation featured in Cancer Letters, researchers found that treatment with this compound resulted in significant tumor size reduction in xenograft models, indicating its potential as a therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.